![molecular formula C22H19N3O6S2 B3001074 N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1105196-04-0](/img/structure/B3001074.png)
N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the benzodioxol, oxadiazole, and sulfonamide groups. These functional groups are commonly found in various drug candidates and are known for their potential in medicinal chemistry.
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursors. While the provided papers do not directly describe the synthesis of this exact compound, they do provide insights into similar synthetic routes. For example, the synthesis of sulfonamide-based oxadiazole derivatives involves the formation of an intermediate sulfonamide followed by the creation of the oxadiazole ring . This suggests that a similar approach could be used for the synthesis of the compound , with appropriate modifications to incorporate the benzodioxol and ethoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of such a compound would be expected to feature a planar oxadiazole ring, which could facilitate stacking interactions with biological targets. The sulfonamide group is a versatile moiety that can engage in hydrogen bonding, while the benzodioxol moiety may contribute to the lipophilicity and metabolic stability of the molecule. The presence of an ethoxy group could influence the overall electronic distribution and potentially the molecule's ability to penetrate biological membranes.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. The oxadiazole ring is relatively stable but could potentially undergo nucleophilic attack at the 5-position. The sulfonamide group is typically resistant to hydrolysis, but under certain conditions, it can be cleaved or transformed. The benzodioxol moiety is not particularly reactive but could be involved in metabolic processes when the compound is subjected to biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its functional groups and overall molecular architecture. The presence of the sulfonamide group suggests the compound could exhibit acidic properties, while the oxadiazole and benzodioxol groups could contribute to the compound's ability to engage in π-π interactions. The molecule's solubility in various solvents would be influenced by the balance between its polar and nonpolar regions, and its overall shape could affect its ability to permeate cell membranes.
Scientific Research Applications
Anticancer Applications
- Design and Anticancer Evaluation : A study designed a series of compounds, including those related to the specified chemical, which were evaluated for anticancer activity against breast, lung, colon, and ovarian cancer cell lines. Some derivatives exhibited higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Properties
- Synthesis and Evaluation as Antimicrobial Agents : Another study synthesized derivatives with potential as antimicrobial and antitubercular agents. The compounds showed good activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with some being active against M. tuberculosis (Shingare et al., 2022).
- Antibacterial Evaluation of Derivatives : A similar study on benzodioxol-5-ylcarbonyl arylsulfonohydrazide derivatives showed moderate antibacterial activity against various strains (Siddiqa et al., 2014).
Nematocidal Activity
- Nematocidal Activity of Derivatives : A study synthesized novel derivatives and evaluated their nematocidal activities, finding that some compounds showed good activity against Bursaphelenchus xylophilus, a plant-parasitic nematode (Liu et al., 2022).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : Research on oxadiazole derivatives explored their ability to inhibit corrosion in mild steel, especially in sulphuric acid environments. They demonstrated potential as corrosion inhibitors (Ammal et al., 2018).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S2/c1-3-28-16-7-4-14(5-8-16)21-23-22(31-24-21)20-19(10-11-32-20)33(26,27)25(2)15-6-9-17-18(12-15)30-13-29-17/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSOGZULBWENFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000991.png)
![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea](/img/structure/B3000992.png)
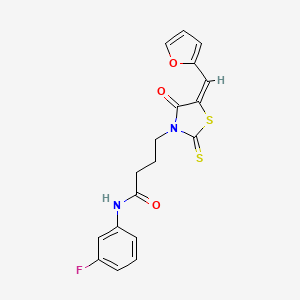
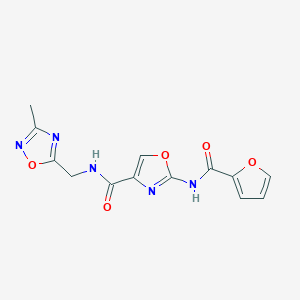


![8-Bromospiro[4.5]decane](/img/structure/B3001000.png)
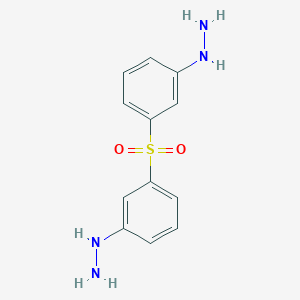
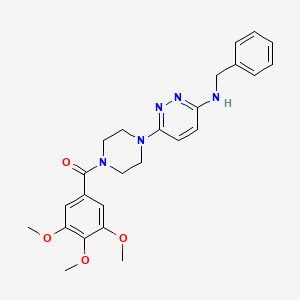
![2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B3001006.png)
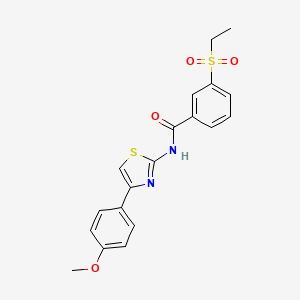
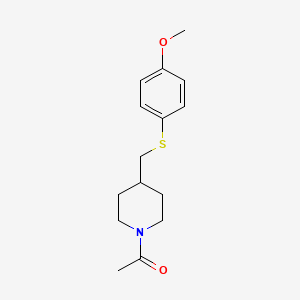
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B3001010.png)